3-Bromo-2-(3-chloro-2-methylpropyl)thiophene
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Overview
Description
3-Bromo-2-(3-chloro-2-methylpropyl)thiophene is a chemical compound with the molecular formula C8H10BrClS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(3-chloro-2-methylpropyl)thiophene typically involves the bromination and chlorination of thiophene derivatives. One common method includes the bromination of 2-(3-chloro-2-methylpropyl)thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Purification steps such as distillation or recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(3-chloro-2-methylpropyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the thiophene ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide) in an aqueous or organic solvent.
Reduction: Reducing agents (e.g., lithium aluminum hydride) in an inert solvent (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated or modified thiophene derivatives.
Scientific Research Applications
3-Bromo-2-(3-chloro-2-methylpropyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(3-chloro-2-methylpropyl)thiophene depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to target proteins, thereby modulating their activity. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-chlorothiophene
- 3-Bromo-2-methylthiophene
- 2-Chloro-3-methylthiophene
Comparison
Compared to similar compounds, 3-Bromo-2-(3-chloro-2-methylpropyl)thiophene is unique due to the presence of both bromine and chlorine atoms on the thiophene ring, as well as the 3-chloro-2-methylpropyl substituent.
Properties
Molecular Formula |
C8H10BrClS |
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Molecular Weight |
253.59 g/mol |
IUPAC Name |
3-bromo-2-(3-chloro-2-methylpropyl)thiophene |
InChI |
InChI=1S/C8H10BrClS/c1-6(5-10)4-8-7(9)2-3-11-8/h2-3,6H,4-5H2,1H3 |
InChI Key |
JWFWWHTVKMYKPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=CS1)Br)CCl |
Origin of Product |
United States |
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